![molecular formula C20H20N4OS2 B2923876 4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189703-62-5](/img/structure/B2923876.png)

4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

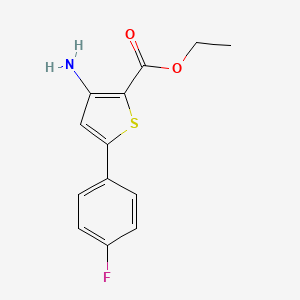

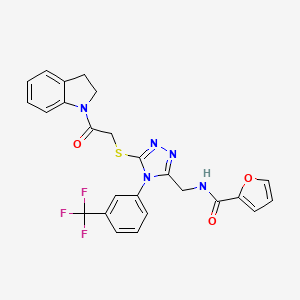

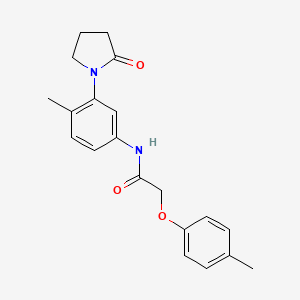

The compound “4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule that contains several heterocyclic rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core . The presence of sulfur (in the thieno ring) and nitrogen (in the triazolo and pyrimidine rings) atoms suggests that this compound might exhibit interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds in the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core . The presence of the vinylbenzyl and butyl groups could introduce some steric hindrance, potentially affecting the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound is likely to be influenced by the electron-rich heterocyclic rings and the presence of the vinyl group . These features could make it a potential candidate for various chemical reactions, such as electrophilic aromatic substitution or addition-elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, similar compounds with a vinylbenzyl group have a density of 1.0±0.1 g/cm3, a boiling point of 293.4±9.0 °C at 760 mmHg, and a flash point of 156.7±9.9 °C .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

The compound’s potential in drug delivery stems from its heterocyclic core, which can be functionalized to interact with biological targets. Its structural similarity to compounds that have shown responsiveness to hydrazine suggests it could be used to create nanoparticles for targeted drug delivery. These nanoparticles could release their payload in response to specific biological stimuli, improving the efficacy and safety of treatments.

Biocatalysis

In the field of biocatalysis, the compound could be utilized to create novel enzyme mimics. The heterocyclic structure may allow for the development of catalytic sites within polymer matrices that mimic the active sites of natural enzymes. This could lead to more efficient synthesis processes in pharmaceuticals and fine chemicals production .

Polymer Chemistry

“4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” could serve as a monomer in the synthesis of conjugated polymers. These polymers might exhibit unique electronic properties due to the compound’s extended π-system, making them suitable for use in organic electronics, such as thin-film transistors or organic light-emitting diodes (OLEDs) .

Thermoresponsive Materials

The compound’s vinylbenzyl group suggests it could be incorporated into polymers that exhibit thermoresponsive behavior. This means the resulting material could change its properties in response to temperature changes, which is highly valuable in applications like smart textiles and responsive surfaces .

Anticancer Research

Given the compound’s structural framework, it could be explored for its anticancer properties. Similar structures have been evaluated for their activity against specific cancer cell lines, and this compound could be part of novel therapeutics targeting pathways like the epidermal growth factor receptor (EGFR) .

Synthesis of Heterocyclic Compounds

The compound could be used as a precursor in the synthesis of new heterocyclic systems. These systems are often the backbone of drugs and materials with unique optical and electronic properties. The ability to create diverse heterocyclic compounds from this structure could lead to advancements in multiple fields of chemistry and materials science .

Eigenschaften

IUPAC Name |

8-butyl-12-[(4-ethenylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS2/c1-3-5-11-23-18(25)17-16(10-12-26-17)24-19(23)21-22-20(24)27-13-15-8-6-14(4-2)7-9-15/h4,6-10,12H,2-3,5,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSPWUBVANYAOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2923795.png)

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2923800.png)

![2-[[3-Cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B2923806.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2923807.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2923810.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2923811.png)

![N-cyclopentyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2923812.png)

![ethyl 3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2923815.png)